(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various pharmacologically active molecules. It is often explored for its therapeutic effects, particularly in the context of central nervous system disorders and as a potential ligand for various biological targets.
This compound is classified under pyrrolidine derivatives, which are known for their diverse biological activities. The specific structure of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide allows it to interact with various molecular targets, making it a subject of interest in both academic and pharmaceutical research.
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide typically involves several key steps:
In an industrial setting, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed to control reaction parameters precisely, ensuring efficient synthesis while adhering to green chemistry principles to minimize environmental impact.
The molecular formula for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is C19H22N2O. Its structure includes a diphenylacetamide group attached to a pyrrolidine ring, contributing to its chiral nature.
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include:
The major products from these reactions depend on the specific reagents and conditions used.
The compound is typically presented as a solid at room temperature with specific melting points depending on purity and formulation.
Key chemical properties include:
Further studies on its stability under various pH conditions and temperatures are essential for understanding its behavior in different environments.
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has diverse applications across several fields:
The systematic chemical name "(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate" encodes vital stereochemical information essential for understanding its pharmacological relevance. The parent molecule features an acetamide group bonded to a chiral carbon atom that is simultaneously substituted with two phenyl groups and a pyrrolidin-3-yl group. The stereodescriptor "(S)" specifies the absolute configuration at this chiral carbon center (Cα), which critically influences the molecule's three-dimensional shape and biological interactions [3] [6].
The counterion, "(2R,3R)-2,3-dihydroxysuccinate", is the enantiomerically pure salt form of L-(+)-tartaric acid. The (2R,3R) designation confirms the specific spatial arrangement of the hydroxyl groups on adjacent carbon atoms. This stereospecific diacid serves dual purposes: it facilitates salt formation with the basic nitrogen of the pyrrolidine ring (pKa ~10-11), and its inherent chirality aids in the crystallization and purification of the desired stereoisomer through diastereomeric salt formation [3] [6] [8]. The prevalence of multiple synonyms in chemical databases highlights both its structural complexity and pharmaceutical importance:
Table 1: Nomenclature and Synonyms of CAS 134002-26-9
Systematic Name | Common Synonyms |
---|---|
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate | Darifenacin Intermediate 5Darifenacin Intermediate 8(S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-tartrate3(S)-(+)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine-L(+)-Tartrate2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide L-(+)-tartrate [6] [7] |
The SMILES notation (O=C(N)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H]3CNCC3.O[C@H]([C@H](C(O)=O)O)C(=O)O
) and InChIKey (HRXFENQYWZZQMX-LREBCSMRSA-N
) provide machine-readable representations of the complete stereochemistry, enabling precise database searches and computational modeling [3] [7]. This stereochemical precision is not merely academic; it directly determines the compound's efficacy as an intermediate in producing enantiomerically pure therapeutics, where racemic mixtures could yield therapeutically inactive or even adverse effects [8].
The core structure of this compound belongs to the α,α-diaryl pyrrolidine acetamide class, characterized by a pyrrolidine ring linked to a geminal diphenyl-substituted acetamide group. The pyrrolidine nitrogen (tertiary amine) provides basicity (pKa ~10-11), enabling salt formation with acidic counterions like (2R,3R)-2,3-dihydroxysuccinic acid. This salt formation significantly modifies key physicochemical properties: enhancing crystalline stability, improving aqueous solubility relative to the free base, and simplifying purification processes [3] [6] [8].
Structurally, the molecule can be dissected into two key pharmacophoric elements:
Table 2: Key Structural Features and Their Functional Roles
Structural Feature | Chemical Significance | Role in Pharmaceutical Applications |
---|---|---|
(S)-Pyrrolidin-3-yl Group | Chiral center directing molecular conformation | Determines enantioselectivity in receptor binding of derived APIs |
α,α-Diphenyl Substitution | Creates steric hindrance and lipophilicity | Enhances binding affinity to hydrophobic pockets in target proteins |
Acetamide Linker (C(=O)NH₂) | Hydrogen bonding donor/acceptor | Provides critical points for intermolecular interactions |
(2R,3R)-2,3-Dihydroxysuccinate Counterion | Chiral diacid enabling salt formation | Improves crystallinity, stability, and isolation of the desired stereoisomer |
This specific structural arrangement—particularly the (S)-configuration at the pyrrolidine carbon—is indispensable for its role as a precursor to Darifenacin (used in overactive bladder therapy). During Darifenacin synthesis, this intermediate undergoes further functionalization (e.g., alkylation on the pyrrolidine nitrogen) while retaining its chiral integrity, ultimately yielding a molecule capable of high-affinity binding to muscarinic M3 receptors [8].
The development of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate is intrinsically tied to the quest for enantiomerically pure muscarinic antagonists. Initial synthetic routes to Darifenacin (US Patents 5,096,890; 5,371,093) faced challenges in achieving high enantiopurity at the critical pyrrolidine-bearing carbon. Early methods often involved resolution of racemates, which were low-yielding and economically unviable for large-scale production [8].
The adoption of (2R,3R)-2,3-dihydroxysuccinate (L-tartrate) as a resolving agent represented a significant process chemistry advancement. This chiral acid enabled efficient diastereomeric salt crystallization, allowing the isolation of the desired (S)-enantiomer in high diastereomeric excess (de >98%). This method offered substantial advantages over enzymatic resolutions or chiral chromatography, providing a scalable and cost-effective route suitable for industrial manufacturing [8].
China has emerged as a dominant force in producing this intermediate, leveraging advanced chemical infrastructure and cost-effective synthesis. Manufacturers like Ningbo INNO Pharmchem Co., Ltd., supply the compound globally, typically packaged in 25 kg drums under controlled conditions (sealed, dry, room temperature) to maintain stability [8]. The compound's criticality is evidenced by its designation under multiple identifiers (e.g., "Darifenacin Intermediate 5" or "Intermediate 8") within process patents, reflecting its position as a key controlled intermediate in the Darifenacin synthesis pathway [6] [7] [8]. The current patent landscape suggests ongoing process optimization efforts focused on:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1